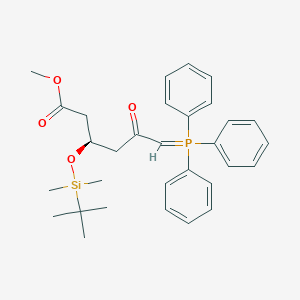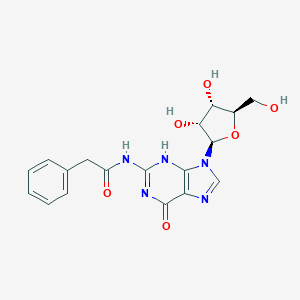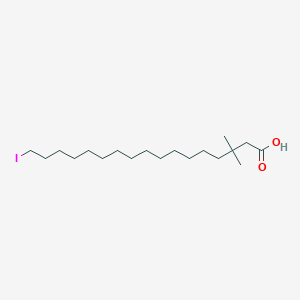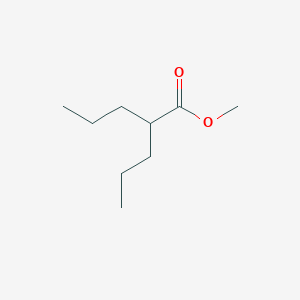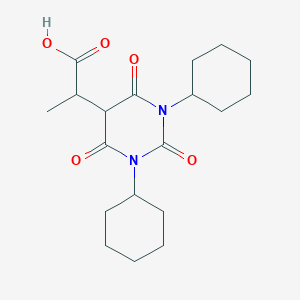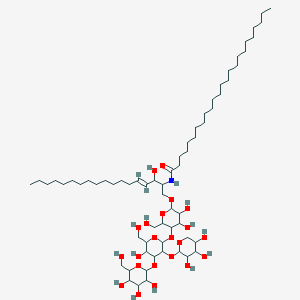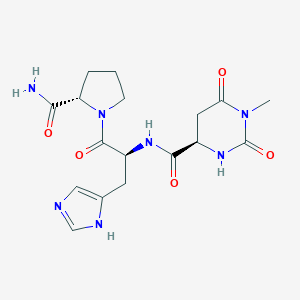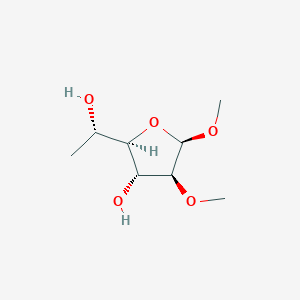
Methyl 2-O-methylfucofuranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-O-methylfucofuranoside is a monosaccharide compound that is widely used in scientific research. It is a derivative of fucose, which is a common component of glycoproteins and glycolipids in living organisms. Methyl 2-O-methylfucofuranoside has been studied extensively due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of Methyl 2-O-methylfucofuranoside is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes, such as fucosyltransferases, which are involved in the biosynthesis of glycoproteins and glycolipids. This inhibition leads to a decrease in the expression of certain cell surface proteins, which can have anti-inflammatory and anti-tumor effects.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-O-methylfucofuranoside has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity. In addition, it has been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 2-O-methylfucofuranoside in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
For research include the development of new synthesis methods and the study of its potential therapeutic applications in other diseases.
Métodos De Síntesis
The synthesis of Methyl 2-O-methylfucofuranoside can be achieved through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of fucose with methanol in the presence of a catalyst, such as sulfuric acid. Enzymatic synthesis involves the use of enzymes, such as fucosidases, to catalyze the reaction between fucose and methanol. Enzymatic synthesis is preferred over chemical synthesis as it yields a higher purity product and is more environmentally friendly.
Aplicaciones Científicas De Investigación
Methyl 2-O-methylfucofuranoside has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In addition, it has been studied for its potential use in treating diseases such as cancer, diabetes, and Alzheimer's disease.
Propiedades
Número CAS |
131065-17-3 |
|---|---|
Nombre del producto |
Methyl 2-O-methylfucofuranoside |
Fórmula molecular |
C8H16O5 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-[(1S)-1-hydroxyethyl]-4,5-dimethoxyoxolan-3-ol |
InChI |
InChI=1S/C8H16O5/c1-4(9)6-5(10)7(11-2)8(12-3)13-6/h4-10H,1-3H3/t4-,5+,6+,7-,8+/m0/s1 |
Clave InChI |
OEWMAKHFJDSHSN-FMGWEMOISA-N |
SMILES isomérico |
C[C@@H]([C@@H]1[C@H]([C@@H]([C@@H](O1)OC)OC)O)O |
SMILES |
CC(C1C(C(C(O1)OC)OC)O)O |
SMILES canónico |
CC(C1C(C(C(O1)OC)OC)O)O |
Otros números CAS |
131065-17-3 |
Sinónimos |
methyl 2-O-methyl-alpha-beta-L-fucofuranoside methyl 2-O-methylfucofuranoside methyl 2-O-methylfucofuranoside, beta-isomer MMFFS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




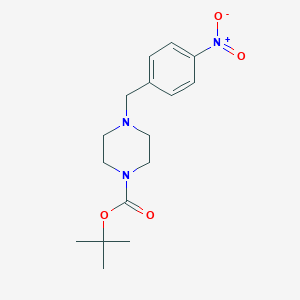
![4-[trans-4-(trans-4-Ethylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B154051.png)
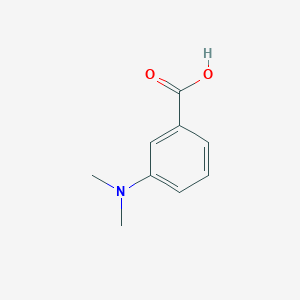
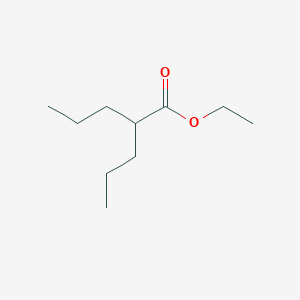
![2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-](/img/structure/B154055.png)
